molecular formula C5H14N2 B8023257 [(3S)-3-Aminobutyl](methyl)amine

[(3S)-3-Aminobutyl](methyl)amine

Cat. No.: B8023257
M. Wt: 102.18 g/mol
InChI Key: ZOKREBLWJYZZLL-YFKPBYRVSA-N
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Description

(3S)-3-Aminobutylamine is an organic compound that belongs to the class of amines. It is characterized by the presence of an amino group attached to a butyl chain, with a methyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (3S)-3-Aminobutylamine is through reductive amination. This involves the reaction of an appropriate aldehyde or ketone with an amine, followed by reduction of the resulting imine to form the desired amine. Sodium cyanoborohydride (NaBH₃CN) is often used as the reducing agent due to its selectivity and efficiency .

Industrial Production Methods

In industrial settings, the production of (3S)-3-Aminobutylamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Aminobutylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(3S)-3-Aminobutylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3S)-3-Aminobutylamine exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Butylamine: Similar in structure but lacks the methyl group on the nitrogen atom.

    Methylamine: Contains a methyl group but lacks the butyl chain.

    Ethylamine: Contains an ethyl group instead of a butyl chain.

Uniqueness

(3S)-3-Aminobutylamine is unique due to its specific combination of a butyl chain and a methyl group attached to the nitrogen atom. This structural feature imparts distinct reactivity and properties, making it valuable for various applications in chemistry and biology .

Properties

IUPAC Name

(3S)-1-N-methylbutane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(6)3-4-7-2/h5,7H,3-4,6H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKREBLWJYZZLL-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCNC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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